
2-Bromo-3,5-dimethoxy-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,5-dimethoxy-1-fluorobenzene is an organic compound with the molecular formula C8H8BrFO2. It is a substituted benzene derivative, where the benzene ring is substituted with bromine, fluorine, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of 3,5-dimethoxy-1-fluorobenzene
Starting Material: 3,5-dimethoxy-1-fluorobenzene
Reagent: Bromine (Br2)
Solvent: Acetic acid or carbon tetrachloride
Conditions: Room temperature or slightly elevated temperature
Reaction: The bromination of 3,5-dimethoxy-1-fluorobenzene results in the formation of 2-bromo-3,5-dimethoxy-1-fluorobenzene.
-
Industrial Production Methods
- Industrial production methods for this compound typically involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom in 2-bromo-3,5-dimethoxy-1-fluorobenzene can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methoxy groups can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation Reactions
- The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction Reactions
- The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2), potassium thiolate (KSR), sodium alkoxide (NaOR)
Electrophilic Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Nucleophilic Substitution: 2-substituted-3,5-dimethoxy-1-fluorobenzene derivatives
Electrophilic Substitution: Nitrated or sulfonated derivatives of this compound
Oxidation: 3,5-dimethoxy-1-fluorobenzaldehyde or 3,5-dimethoxy-1-fluorobenzoic acid
Reduction: 3,5-dimethoxy-1-fluorobenzene
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,5-dimethoxy-1-fluorobenzene has several scientific research applications, including:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-bromo-3,5-dimethoxy-1-fluorobenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various types of chemical bonds and interactions. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Nucleic Acids: The compound can interact with DNA or RNA, potentially affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3,5-dimethoxy-1-fluorobenzene can be compared with other similar compounds, such as:
-
2-Bromo-3,5-dimethoxybenzene
- Lacks the fluorine atom, which can affect its reactivity and biological activity.
-
3,5-Dimethoxy-1-fluorobenzene
- Lacks the bromine atom, which can influence its chemical properties and applications.
-
2-Bromo-1-fluorobenzene
- Lacks the methoxy groups, which can alter its reactivity and potential uses.
Uniqueness
The presence of both bromine and fluorine atoms, along with two methoxy groups, makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these substituents can lead to distinct electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHLXADLQCVKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350839 |
Source


|
| Record name | 2-Bromo-3,5-dimethoxy-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206860-47-1 |
Source


|
| Record name | 2-Bromo-3,5-dimethoxy-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
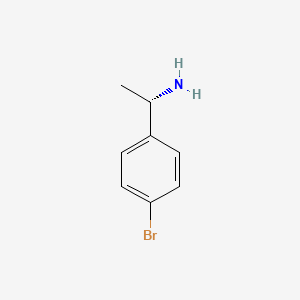
![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)
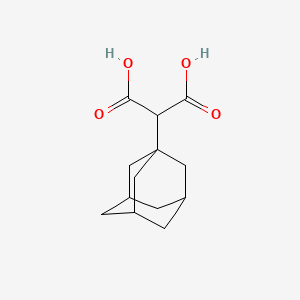

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)
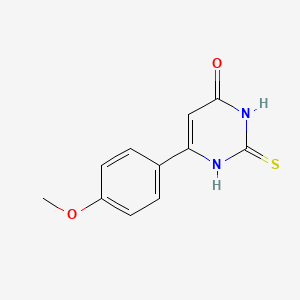
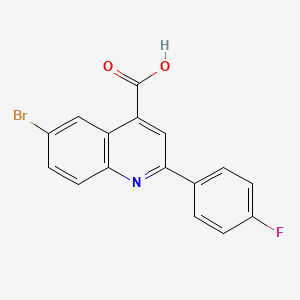
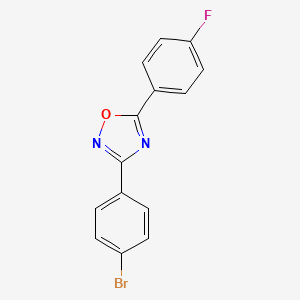
![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
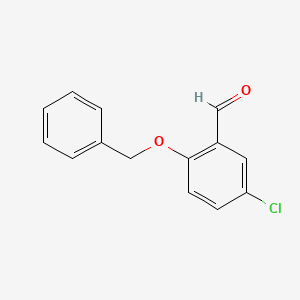
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)
